molecular formula C6H11NO B13011839 (R)-(3,4-Dihydro-2H-pyran-2-yl)methanamine

(R)-(3,4-Dihydro-2H-pyran-2-yl)methanamine

Cat. No.: B13011839
M. Wt: 113.16 g/mol
InChI Key: VNMHHVDXXHZGDU-ZCFIWIBFSA-N
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Description

®-(3,4-Dihydro-2H-pyran-2-yl)methanamine is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3,4-Dihydro-2H-pyran-2-yl)methanamine typically involves the reaction of 3,4-dihydro-2H-pyran with an amine source under specific conditions. One common method is the reductive amination of 3,4-dihydro-2H-pyran-2-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In industrial settings, the production of ®-(3,4-Dihydro-2H-pyran-2-yl)methanamine may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product .

Chemical Reactions Analysis

Types of Reactions

®-(3,4-Dihydro-2H-pyran-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

®-(3,4-Dihydro-2H-pyran-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(3,4-Dihydro-2H-pyran-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also participate in metabolic pathways, where it is converted into other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

    (S)-(3,4-Dihydro-2H-pyran-2-yl)methanamine: The enantiomer of the compound, which has a different three-dimensional arrangement.

    3,4-Dihydro-2H-pyran-2-carbaldehyde: A precursor used in the synthesis of ®-(3,4-Dihydro-2H-pyran-2-yl)methanamine.

    2-Aminomethyl-tetrahydrofuran: A structurally similar compound with a different ring system.

Uniqueness

®-(3,4-Dihydro-2H-pyran-2-yl)methanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. This makes it valuable in asymmetric synthesis and chiral resolution studies .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

[(2R)-3,4-dihydro-2H-pyran-2-yl]methanamine

InChI

InChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3,5,7H2/t6-/m1/s1

InChI Key

VNMHHVDXXHZGDU-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@@H](OC=C1)CN

Canonical SMILES

C1CC(OC=C1)CN

Origin of Product

United States

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